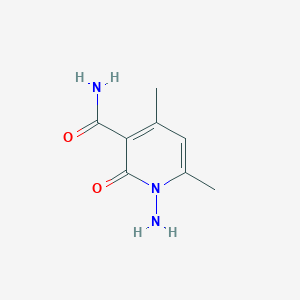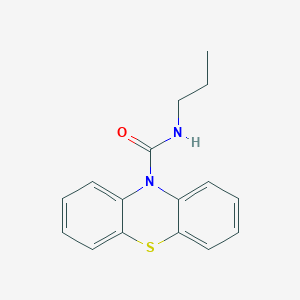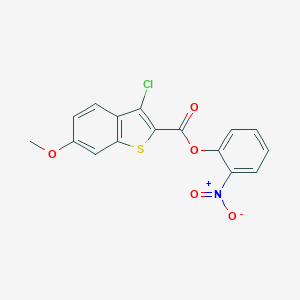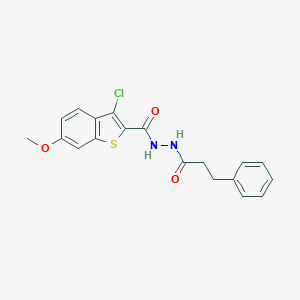![molecular formula C19H17N3O3 B466977 2-[(1-naphthyloxy)acetyl]-N-phenylhydrazinecarboxamide CAS No. 443670-95-9](/img/structure/B466977.png)
2-[(1-naphthyloxy)acetyl]-N-phenylhydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(1-naphthyloxy)acetyl]-N-phenylhydrazinecarboxamide” is a chemical compound with the molecular formula C19H17N3O3 . It is a part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-[(1-naphthyloxy)acetyl]-N-phenylhydrazinecarboxamide” consists of 19 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 335.357 Da, and the monoisotopic mass is 335.126984 Da .Wissenschaftliche Forschungsanwendungen
Heterocyclic Naphthalimides in Medicinal Applications
Naphthalimide compounds are significant due to their nitrogen-containing aromatic heterocycles, which exhibit extensive potential in medicinal applications. Some naphthalimides have entered clinical trials as anticancer agents, while research into their use as potential drugs for various diseases is expanding. Their large conjugated planar structure allows interaction with biological cations, anions, small molecules, and macromolecules like DNAs, enzymes, and receptors, via noncovalent bonds. Beyond their anticancer potential, naphthalimide derivatives serve as artificial ion receptors, fluorescent probes, and cell imaging agents, aiding in the real-time detection of ions and biomolecules, understanding biological processes, and determining pharmacological properties (Gong et al., 2016).
Quinoxaline Derivatives and Biomedical Applications
Quinoxaline derivatives, related to naphthalene by the replacement of carbon atoms in the ring with nitrogen, are explored for their antimicrobial activities and treatment potential for chronic and metabolic diseases. By modifying the quinoxaline structure, a wide variety of biomedical applications can be achieved, showcasing the adaptability of naphthalene-related compounds in medicinal chemistry (Pereira et al., 2015).
Insights on Quinoxaline: Antibacterial and Antitumor Properties
Quinoxaline and its analogs are recognized for their antibacterial and antitumor properties. These compounds, including benzopyrazine, are explored for their role as dyes, pharmaceuticals, and antibiotics, further illustrating the versatile nature of naphthalene-based compounds in addressing a range of diseases and conditions (Pareek and Kishor, 2015).
Naphthalimides as Antitumor Agents
Naphthalimides, especially heterocyclic fused naphthalimides, bis-naphthalimides, and carboxamide derivatives, are synthesized to enhance DNA binding affinity and antitumor properties. These compounds are designed to interact with DNA through intercalation, serving as a basis for developing antitumor agents with diverse mechanisms of action, including photodynamic therapy and multitarget drugs. This illustrates the compound's pivotal role in advancing antitumor medication designs (Chen et al., 2018).
Eigenschaften
IUPAC Name |
1-[(2-naphthalen-1-yloxyacetyl)amino]-3-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-18(21-22-19(24)20-15-9-2-1-3-10-15)13-25-17-12-6-8-14-7-4-5-11-16(14)17/h1-12H,13H2,(H,21,23)(H2,20,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVZCDIVWBGMRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)COC2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4Z)-4-[2-(2-chloro-3-methylphenyl)hydrazinylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B466901.png)

![N'-[(4-ethylphenoxy)acetyl]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B466910.png)
![N1',N6'-bis[(5-methyl-1H-pyrazol-3-yl)-oxomethyl]hexanedihydrazide](/img/structure/B466928.png)



![2-(2,5-dimethylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B467021.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B467070.png)
![2-(2,5-dimethylphenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B467071.png)

![2-(2-chlorophenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B467189.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B467206.png)